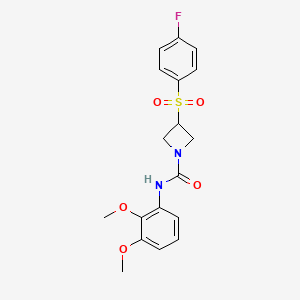

N-(2,3-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide

Description

N-(2,3-Dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide is a synthetic small molecule featuring a unique azetidine core substituted with a 4-fluorobenzenesulfonyl group and a 2,3-dimethoxyphenyl carboxamide moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, which may enhance target binding specificity compared to larger or more flexible scaffolds. The 4-fluorobenzenesulfonyl group contributes to electronic and steric interactions, while the 2,3-dimethoxyphenyl moiety likely influences solubility and pharmacokinetic properties. This compound has been investigated in the context of kinase inhibition and enzyme modulation, though specific therapeutic applications remain under study .

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-25-16-5-3-4-15(17(16)26-2)20-18(22)21-10-14(11-21)27(23,24)13-8-6-12(19)7-9-13/h3-9,14H,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBBFXOQDWTKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide is a synthetic compound notable for its unique molecular structure and potential pharmacological applications. The compound features an azetidine ring, a sulfonyl group, and dimethoxy substitution, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H19FN2O5S

- Molecular Weight : 394.42 g/mol

- CAS Number : 1706339-82-3

The compound's structure includes:

- An azetidine ring that contributes to its pharmacological properties.

- A fluorobenzenesulfonyl group that may enhance solubility and receptor binding affinity.

- Dimethoxy groups that can influence the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antidepressant Potential : The dimethoxy substitution suggests potential antidepressant effects, as similar structures have shown activity in modulating neurotransmitter systems.

- Antimicrobial Properties : Azetidine derivatives have been linked to antibacterial activity against various pathogens.

- Cytotoxicity Against Cancer Cells : Some azetidine derivatives have demonstrated cytostatic effects against cancer cell lines.

The mechanisms underlying the biological activity of this compound involve:

- Receptor Modulation : The sulfonyl group may facilitate interactions with serotonin receptors, which are crucial for mood regulation and antidepressant effects.

- Inhibition of Enzymatic Activity : The azetidine moiety can inhibit enzymes involved in cancer cell proliferation, contributing to its cytotoxic effects .

Table 1: Summary of Biological Activities

Research Insights

- Antidepressant Studies : In a study evaluating compounds with similar structural motifs, it was found that modifications like dimethoxy groups significantly enhanced antidepressant activity by increasing receptor affinity.

- Antimicrobial Efficacy : Azetidine derivatives have been tested for their ability to inhibit bacterial growth, demonstrating promising results against resistant strains .

- Cytotoxicity Assessment : A range of azetidine compounds was tested on various cancer cell lines (e.g., MCF-7 and HCT-116), showing IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Key Observations :

- Azetidine vs.

- Fluorinated Aromatic Groups : The 4-fluorobenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects than the 4-fluorophenyl group in , which may enhance binding to polar enzyme pockets.

- Solubility: The 2,3-dimethoxyphenyl group likely increases hydrophilicity compared to the dimethylaminopropyl substituent in , which may reduce blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

- Melting Point: The chromenone derivative (Example 53) exhibits a higher melting point (175–178°C) than typical azetidine-based compounds, suggesting stronger crystalline packing due to planar chromenone and pyrazolopyrimidine moieties .

- Molecular Weight : The target compound’s lower molecular weight (~420–430 vs. 589.1 in Example 53) may improve oral bioavailability, as molecules under 500 g/mol generally exhibit better absorption .

Research Findings and Implications

- Enzyme Binding : The 4-fluorobenzenesulfonyl group in the target compound mimics ATP-binding motifs in kinases, similar to the sulfonamide group in Example 53. However, the azetidine core may reduce off-target effects compared to bulkier scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.